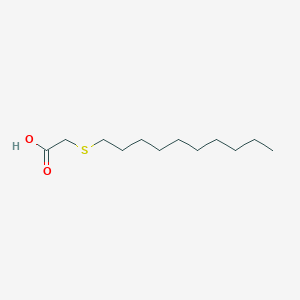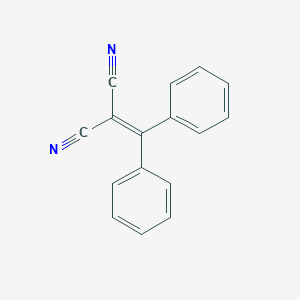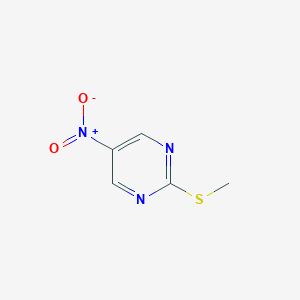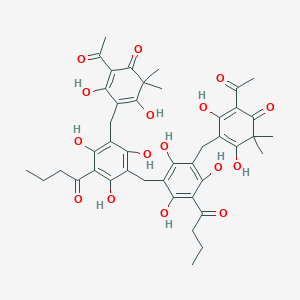
N-(2-Nitro-1-phenylpropyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitro-1-phenylpropyl)ethylenediamine, also known as NPPD, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is a member of the ethylenediamine family and is characterized by its unique molecular structure, which includes a nitro group and a phenylpropyl moiety. In
Aplicaciones Científicas De Investigación
N-(2-Nitro-1-phenylpropyl)ethylenediamine has been extensively researched for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been used in studies investigating the effects of oxidative stress on cellular function and in the development of new therapies for cancer.
Mecanismo De Acción
The mechanism of action of N-(2-Nitro-1-phenylpropyl)ethylenediamine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. N-(2-Nitro-1-phenylpropyl)ethylenediamine has also been shown to protect against cellular damage caused by exposure to environmental toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Nitro-1-phenylpropyl)ethylenediamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. However, N-(2-Nitro-1-phenylpropyl)ethylenediamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2-Nitro-1-phenylpropyl)ethylenediamine. One area of interest is the development of new therapies for cancer. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anticancer properties, and further research may lead to the development of new treatments for cancer. Another area of interest is the use of N-(2-Nitro-1-phenylpropyl)ethylenediamine in the development of new therapies for inflammatory diseases. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(2-Nitro-1-phenylpropyl)ethylenediamine is a chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique molecular structure and biochemical properties make it a promising candidate for the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(2-Nitro-1-phenylpropyl)ethylenediamine involves the reaction of 2-nitro-1-phenylpropene with ethylenediamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research applications.
Propiedades
Número CAS |
14762-38-0 |
|---|---|
Nombre del producto |
N-(2-Nitro-1-phenylpropyl)ethylenediamine |
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N'-(2-nitro-1-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-9(14(15)16)11(13-8-7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Clave InChI |
KHUHJMXIOOBDQH-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-] |
SMILES canónico |
CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-] |
Otros números CAS |
14762-38-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




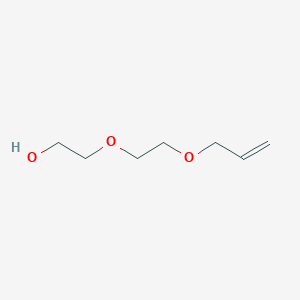
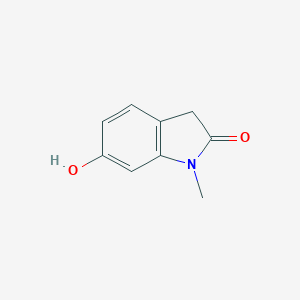
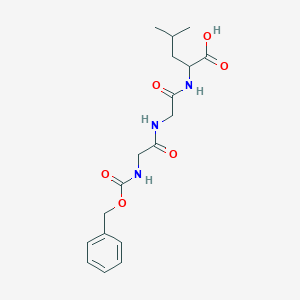
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
